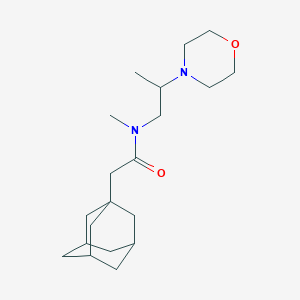![molecular formula C17H19FN2O3S B5904297 N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide](/img/structure/B5904297.png)
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide, also known as FBMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a small molecule inhibitor of the protein-protein interaction between BRD4 and p-TEFb, which are important regulators of gene transcription.
Mécanisme D'action
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide inhibits the protein-protein interaction between BRD4 and p-TEFb, which are important regulators of gene transcription. This interaction is essential for the activation of transcription elongation, and its inhibition by N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide leads to the downregulation of various oncogenes. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide also induces the degradation of BRD4, which further reduces its transcriptional activity.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has been shown to have a selective inhibitory effect on BRD4 and p-TEFb, with no significant effects on other bromodomain-containing proteins. This selectivity makes N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide a valuable tool for studying the role of BRD4 and p-TEFb in various biological processes. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has also been shown to have a low toxicity profile, making it a promising candidate for further development as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has several advantages for lab experiments, including its selectivity for BRD4 and p-TEFb, low toxicity profile, and potential for combination therapy with chemotherapy and radiation therapy. However, the low yield of the synthesis method and the limited availability of N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide may pose challenges for large-scale experiments.
Orientations Futures
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has several potential future directions, including further development as an anti-cancer agent, studying its role in other biological processes, and optimizing the synthesis method for increased yield and availability. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide may also be used as a tool for studying the role of BRD4 and p-TEFb in various diseases other than cancer. Overall, N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has significant potential for further research and development in various fields of science.
Méthodes De Synthèse
The synthesis of N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide involves a series of chemical reactions that require expertise in organic chemistry. The first step involves the reaction of 2-fluorobenzylamine with methylsulfonyl chloride to form N-(2-fluorobenzyl)-N-methylsulfonyl-2-aminobenzamide. This intermediate is then reacted with 2-bromo-N-(phenylsulfonyl)acetamide to form the final product, N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide. The overall yield of this synthesis method is around 10%.
Applications De Recherche Scientifique
N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has been extensively studied in the field of cancer research due to its potential as an anti-cancer agent. BRD4 and p-TEFb are known to be overexpressed in various types of cancer, and their inhibition by N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has been shown to induce apoptosis in cancer cells. N-(2-fluorobenzyl)-2-[(methylsulfonyl)(phenyl)amino]propanamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(N-methylsulfonylanilino)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-13(17(21)19-12-14-8-6-7-11-16(14)18)20(24(2,22)23)15-9-4-3-5-10-15/h3-11,13H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFBDOVTGVBFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC=C1F)N(C2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzyl)thio]-N-[2-(pyridin-3-ylamino)ethyl]acetamide](/img/structure/B5904216.png)

![5-methyl-4-(1-methyl-1H-pyrazol-4-yl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-2-amine](/img/structure/B5904235.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylacetamide](/img/structure/B5904242.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5904253.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethanamine](/img/structure/B5904260.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-(2-isopropyl-1H-imidazol-1-yl)propan-1-amine](/img/structure/B5904268.png)

![3-(1-{[1-(cycloheptylacetyl)piperidin-4-yl]methyl}-1H-1,2,3-triazol-4-yl)propan-1-ol](/img/structure/B5904274.png)

![(3S*,4S*)-4-isopropoxy-1-(2-methylthieno[2,3-d]pyrimidin-4-yl)pyrrolidin-3-ol](/img/structure/B5904308.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylpropanamide](/img/structure/B5904311.png)

